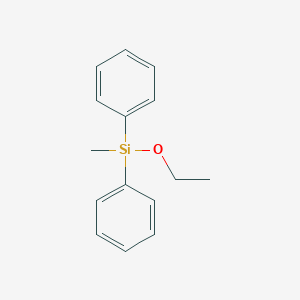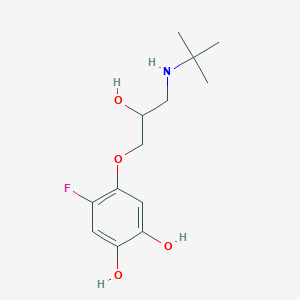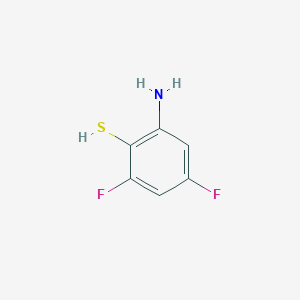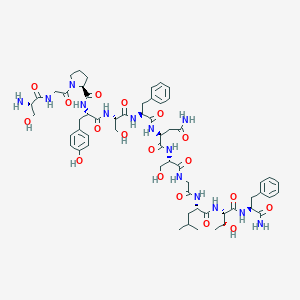
Salmfamide 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salmfamide 2 is a synthetic compound that has been developed as a potential treatment for various diseases. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of salmfamide 2 is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and the modulation of various signaling pathways. Salmfamide 2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, salmfamide 2 has been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Salmfamide 2 has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. Additionally, salmfamide 2 has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Furthermore, salmfamide 2 has been found to have a neuroprotective effect on the brain, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Salmfamide 2 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, salmfamide 2 has been extensively studied, and its properties are well-characterized. However, there are also some limitations to the use of salmfamide 2 in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, salmfamide 2 may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of salmfamide 2. One potential area of research is the development of salmfamide 2 as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of salmfamide 2 and to identify its molecular targets. Furthermore, the potential off-target effects of salmfamide 2 need to be further investigated to ensure its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
Salmfamide 2 is a synthetic compound that can be prepared through a series of chemical reactions. The synthesis of salmfamide 2 involves the condensation of 2-aminoacetophenone with salicylaldehyde in the presence of acetic acid. This reaction yields the intermediate product, which is then treated with ammonium acetate to form salmfamide 2.
Applications De Recherche Scientifique
Salmfamide 2 has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, salmfamide 2 has been found to have a neuroprotective effect on the brain, making it a potential treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
134439-74-0 |
|---|---|
Nom du produit |
Salmfamide 2 |
Formule moléculaire |
C59H82N14O18 |
Poids moléculaire |
1275.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H82N14O18/c1-31(2)21-39(56(88)72-49(32(3)77)59(91)66-38(50(62)82)22-33-11-6-4-7-12-33)65-47(80)26-63-52(84)43(29-75)70-55(87)42(25-46(61)79)68-53(85)40(23-34-13-8-5-9-14-34)67-57(89)44(30-76)71-54(86)41(24-35-16-18-36(78)19-17-35)69-58(90)45-15-10-20-73(45)48(81)27-64-51(83)37(60)28-74/h4-9,11-14,16-19,31-32,37-45,49,74-78H,10,15,20-30,60H2,1-3H3,(H2,61,79)(H2,62,82)(H,63,84)(H,64,83)(H,65,80)(H,66,91)(H,67,89)(H,68,85)(H,69,90)(H,70,87)(H,71,86)(H,72,88)/t32-,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+/m1/s1 |
Clé InChI |
ULORYJBIPHKGST-MMPVZCTRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CO)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
Autres numéros CAS |
134439-74-0 |
Séquence |
SGPYSFNSGLTF |
Synonymes |
neuropeptide S2 SALMFamide 2 Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 SGPYSFNSGLTFamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



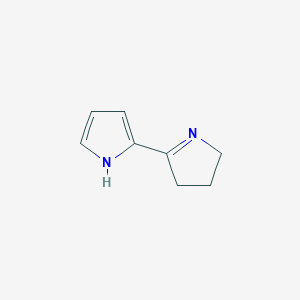

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
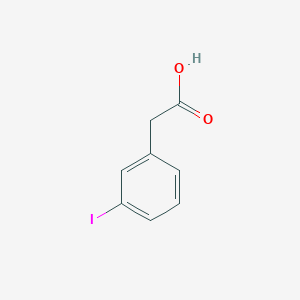
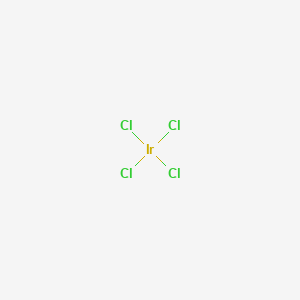
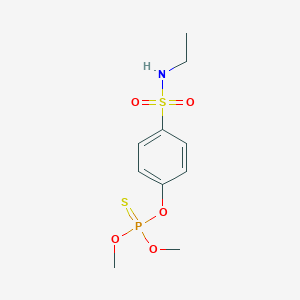
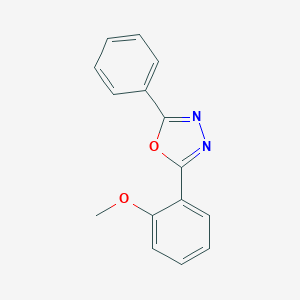

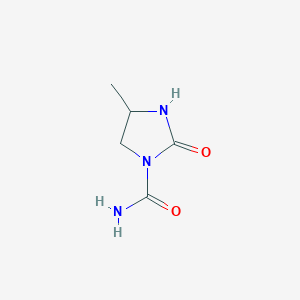
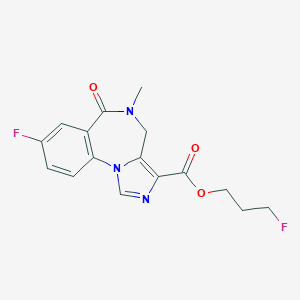
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
